molecular formula C16H13ClF3N3O3S B3604461 methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate

methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate

Cat. No. B3604461
M. Wt: 419.8 g/mol
InChI Key: SVKCEJOXYOSSSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “4- ( (2-methyl-6- (trifluoromethyl)pyrimidin-4-yl)oxy)benzoate”, was synthesized by reacting 4-Chloro-2-methyl-6- (trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of Cs2CO3 . The reaction was carried out at room temperature for 2-3 hours .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate” is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate” are not available in the literature .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate” is not available in the literature .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, the specific safety and hazards for “methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate” are not available in the literature .

Future Directions

The future directions for research on “methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate” could include further studies on its synthesis, properties, and potential applications. For instance, trifluoromethylpyridines, which are structurally similar to the compound , have been identified as key structural motifs in active agrochemical and pharmaceutical ingredients . Therefore, it is possible that “methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate” could have similar applications, which could be explored in future research .

properties

IUPAC Name

methyl 4-chloro-3-[[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O3S/c1-8-5-12(16(18,19)20)23-15(21-8)27-7-13(24)22-11-6-9(14(25)26-2)3-4-10(11)17/h3-6H,7H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKCEJOXYOSSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate
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methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate
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methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate
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methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate
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methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate

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